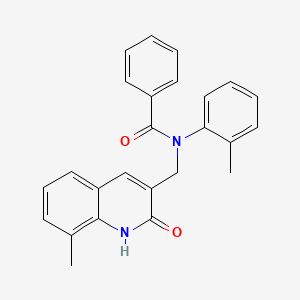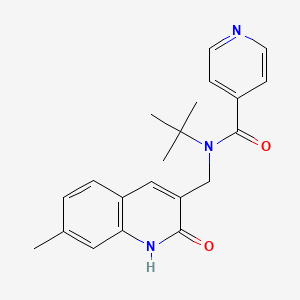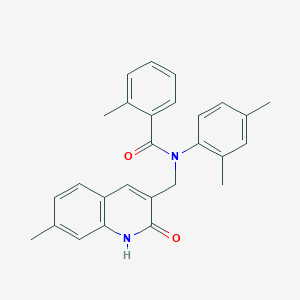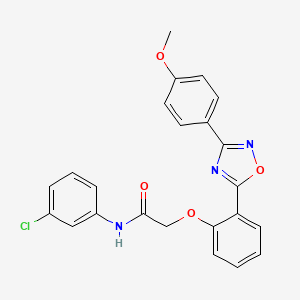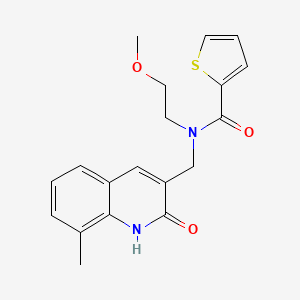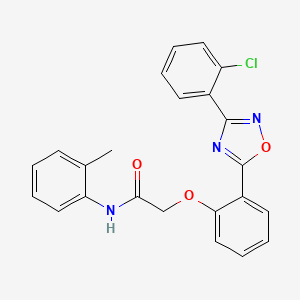
2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide, commonly referred to as CPOX, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPOX belongs to the class of oxadiazole derivatives, which have been shown to possess a wide range of biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. In
Mechanism of Action
The mechanism of action of CPOX is not fully understood, but studies suggest that it may act through multiple pathways. In cancer cells, CPOX has been shown to induce apoptosis (programmed cell death) by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. CPOX has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. In addition, CPOX has been shown to modulate the activity of various enzymes and receptors involved in neurotransmission, suggesting its potential in the treatment of neurological disorders.
Biochemical and Physiological Effects:
CPOX has been shown to have various biochemical and physiological effects, depending on the target cell or tissue. In cancer cells, CPOX has been shown to inhibit cell proliferation and induce apoptosis, leading to the suppression of tumor growth. In animal models of inflammation, CPOX has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to the attenuation of inflammation. Moreover, CPOX has been shown to enhance the expression of neurotrophic factors and inhibit the production of reactive oxygen species, leading to the protection of neurons from oxidative stress.
Advantages and Limitations for Lab Experiments
CPOX has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. Moreover, CPOX can be easily synthesized in large quantities, making it a cost-effective compound for research purposes. However, CPOX also has some limitations, such as its limited water solubility and potential toxicity at high concentrations. Therefore, researchers should carefully consider the appropriate dosage and administration route when using CPOX in lab experiments.
Future Directions
There are several future directions for the research of CPOX. First, further studies are needed to elucidate the precise mechanism of action of CPOX, particularly in the context of neurological disorders. Second, the potential of CPOX as a therapeutic agent for other diseases such as diabetes and cardiovascular diseases should be explored. Third, the development of novel CPOX derivatives with improved pharmacokinetic and pharmacodynamic properties may enhance its therapeutic potential. Fourth, the use of CPOX in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects. Overall, the research on CPOX has significant implications for the development of new therapeutic agents for various diseases.
Synthesis Methods
CPOX can be synthesized through a multi-step process involving the reaction of 2-chlorobenzoic acid with hydrazine hydrate to produce 2-chlorobenzohydrazide. The resulting compound is then reacted with 2-(2-hydroxyphenoxy)acetic acid in the presence of a coupling reagent to yield CPOX. The synthesis method of CPOX has been optimized to achieve high yield and purity, making it suitable for various scientific applications.
Scientific Research Applications
CPOX has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. In cancer research, CPOX has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. CPOX has also been investigated for its anti-inflammatory properties, with studies demonstrating its ability to reduce inflammation in animal models of rheumatoid arthritis and colitis. Moreover, CPOX has been shown to possess neuroprotective effects, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c1-15-8-2-6-12-19(15)25-21(28)14-29-20-13-7-4-10-17(20)23-26-22(27-30-23)16-9-3-5-11-18(16)24/h2-13H,14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYWJVUNBQSYST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7698752.png)
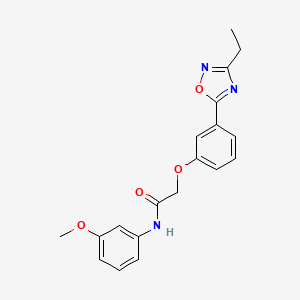
![3-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698765.png)
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7698772.png)
![2-[4-(4-Methylpiperidin-1-yl)sulfonylphenoxy]acetamide](/img/structure/B7698777.png)
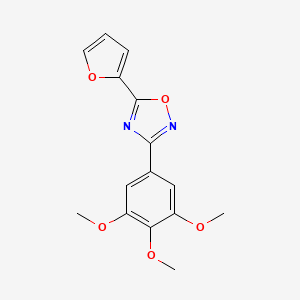

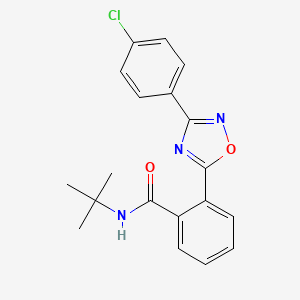
![2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7698820.png)
